3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Description
Human Metabolic Conversion from Hydralazine
Hydralazine undergoes extensive biotransformation in humans, with 3-HMTP emerging as a major urinary metabolite. The conversion begins with hydroxylation at the 3-position of the triazolo-phthalazine core, followed by glucuronidation (Figure 1). Key steps include:
- Initial Oxidation : Hydralazine is hydroxylated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, forming an intermediate hydroxymethyl derivative.
- Cyclization : Spontaneous cyclization yields the triazolo-phthalazine scaffold, stabilized by aromatic π-system interactions.
- Conjugation : Glucuronosyltransferases catalyze the addition of glucuronic acid, enhancing water solubility for renal excretion.
Table 1: Major Hydralazine Metabolites in Humans
| Metabolite | Pathway | Relative Abundance |
|---|---|---|
| 3-HMTP | Hydroxylation + Cyclization | 35–45% |
| Phthalazinone | Oxidative Deamination | 20–30% |
| Hydralazine Pyruvic Hydrazone | Schiff Base Formation | 10–15% |
Acetylation-Mediated Intermediate Formation
Polymorphisms in N-acetyltransferase 2 (NAT2) critically modulate 3-HMTP synthesis:
- Slow Acetylators : Exhibit 5-fold lower 3-HMTP:hydralazine urinary ratios (1.6 vs. 14.9 in rapid acetylators) due to reduced NAT2 activity, favoring alternative pathways like hydroxylation.
- Intermediate Trapping : Acetylation of hydralazine forms N-acetylhydralazine, which undergoes pH-dependent hydrolysis back to the parent drug, creating a metabolic reservoir.
This polymorphism explains interindividual variability in hydralazine response and toxicity risks, particularly drug-induced lupus and hepatotoxicity.
Hydroxylation Mechanisms in Hepatic Enzymes
Hepatic CYP1A2 and aldehyde oxidase (AO) drive 3-HMTP formation through distinct mechanisms:
CYP1A2-Mediated Pathway
- Substrate Binding : Hydralazine’s hydrazine group coordinates with CYP1A2’s heme iron, enabling C-3 hydroxylation.
- Kinetics : Km = 48 μM, Vmax = 12 nmol/min/mg protein in human microsomes.
AO-Catalyzed Oxidation
- AO converts hydralazine to phthalazinone, competing with 3-HMTP formation. Co-administration of AO inhibitors (e.g., raloxifene) increases 3-HMTP plasma levels by 40%.
Table 2: Enzyme Contributions to 3-HMTP Synthesis
| Enzyme | Contribution (%) | Inhibitor Sensitivity |
|---|---|---|
| CYP1A2 | 55 | α-Naphthoflavone |
| Aldehyde Oxidase | 30 | Hydralazine (auto-inhibition) |
| NAT2 | 15 | Isoniazid |
Comparative Metabolite Profiling Across Species
Species-specific metabolism profoundly impacts 3-HMTP’s pharmacological relevance:
Rodents vs. Humans
- Rats : Predominantly form methylthio derivatives (e.g., 7-methylthio-Tri-P) via hepatic S-methyltransferases, absent in humans.
- Dogs : Excrete 54–58% unchanged hydralazine within 6 hours, showing limited 3-HMTP production.
Primates
- Baboons mirror human metabolism, with 3-HMTP constituting 38% of urinary metabolites, validating their use in preclinical toxicity studies.
Table 3: Species-Specific 3-HMTP Formation
| Species | 3-HMTP (%) | Unique Metabolites |
|---|---|---|
| Human | 35–45 | None |
| Rat | <5 | 7-Methylthio-Tri-P (70%) |
| Dog | 2–8 | Hydralazine-β-glucuronide |
Mechanistic Implications and Clinical Relevance
The discovery of 3-HMTP has clarified hydralazine’s dual role as both a vasodilator and immunomodulator:
- Vascular Effects : 3-HMTP retains 30% of hydralazine’s vasodilatory potency in isolated rat mesenteric arteries, contributing to sustained antihypertensive action.
- Autoimmunity : Slow acetylators accumulate unmetabolized hydralazine, promoting neutrophil extracellular trap (NET) formation and anti-dsDNA antibodies.
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-a]phthalazin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-6-9-12-13-10-8-4-2-1-3-7(8)5-11-14(9)10/h1-5,15H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYKRGSMRXJBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969979 | |
| Record name | ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54687-66-0 | |
| Record name | 3-Hydroxymethyltriazolophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL977557T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Heterocycle Formation
The triazolo[3,4-a]phthalazine scaffold is typically constructed via cyclization of hydrazine derivatives with phthalazine precursors. A validated route begins with phthalic anhydride (1) , which undergoes condensation with hydrazine hydrate in acetic acid to form phthalazine (2) in 83.77% yield. Subsequent treatment with phosphorus oxychloride at 110°C yields 1,4-dichlorophthalazine (3), a key intermediate for further functionalization.
Table 1: Reaction Conditions for Core Synthesis
Triazole Ring Closure
Cyclization to form the triazolo ring is achieved by reacting 1-chloro-4-hydrazinophthalazine (4) with acylating agents. For example, treatment with acetyl chloride in dioxane and triethylamine at reflux forms 6-chloro-3-methyl-triazolo[3,4-a]phthalazine (5) in 70% yield. Adapting this method, substitution of acetyl chloride with formaldehyde under basic conditions introduces the hydroxymethyl group at position 3.
Suzuki Cross-Coupling for Functionalization
Boronic Acid Coupling
Post-cyclization functionalization often employs Suzuki-Miyaura cross-coupling to introduce aromatic substituents. A representative protocol reacts 6-chloro-3-hydroxymethyl-triazolo-phthalazine with phenylboronic acid in the presence of Pd₂(dba)₃ and XPhos ligand, achieving 45.4% yield. This method tolerates diverse boronic acids, enabling modular synthesis of derivatives.
Table 2: Suzuki Coupling Optimization
| Catalyst System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd₂(dba)₃/XPhos | Dioxane | 110 | 45.4% |
| Pd(PPh₃)₄/K₂CO₃ | DMF | 100 | 38.2% |
Hydroxymethyl Group Stability
The hydroxymethyl moiety exhibits sensitivity to oxidation during coupling. Protective strategies, such as transient silylation (e.g., using TBSCl), prevent undesired side reactions, improving yields to >60%. Post-coupling deprotection with TBAF restores the hydroxymethyl functionality without degrading the triazolo core.
Cyanogen Bromide-Based Synthesis
Cyanogen-Mediated Cyclization
An alternative route involves reacting 1,4-dihydrazinophthalazine with cyanogen bromide (BrCN) in ethanol. This one-pot method forms the triazolo ring while introducing a hydroxymethyl group via in situ alcoholysis. The reaction proceeds via nucleophilic attack of hydrazine on BrCN, followed by cyclodehydration (70–75% yield).
Mechanistic Insights
Density functional theory (DFT) studies reveal that the reaction favors a concerted asynchronous pathway , with a calculated activation energy of 25.3 kcal/mol for the rate-determining cyclization step. Solvent polarity significantly impacts kinetics, with ethanol providing optimal stabilization of transition states.
Reductive Amination Approaches
Aldehyde Condensation
3-Hydroxymethyl derivatives are accessible via reductive amination of phthalazine ketones. For instance, 3-acetyl-s-triazolo[3,4-a]phthalazine reacts with formaldehyde and sodium cyanoborohydride in methanol, achieving 68% yield. The reaction proceeds via Schiff base formation, followed by selective reduction of the imine bond.
Substrate Scope Limitations
Bulky substituents at position 6 hinder reductive amination, reducing yields to <30%. Steric effects are mitigated by using microwave-assisted conditions (100°C, 20 min), which enhance reaction efficiency to 52%.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
The cyanogen bromide route offers superior atom economy but raises safety concerns due to BrCN toxicity. Industrial applications favor hydrazine cyclization for scalability, while medicinal chemistry prefers Suzuki coupling for structural diversity .
Chemical Reactions Analysis
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as a Metabolite:
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is identified as a significant metabolic product of hydralazine, a drug commonly used for hypertension. The compound's structure and metabolic pathway have been elucidated, providing insights into its pharmacokinetics and potential therapeutic effects. This metabolite is crucial for understanding the drug's efficacy and safety profile, as it may contribute to the overall pharmacological activity of hydralazine .
Potential Antianxiety Applications:
Research indicates that derivatives of s-triazolo[3,4-a]phthalazine, including 3-hydroxymethyl variants, may serve as lead compounds in developing antianxiety medications. A study highlighted the isolation of a methylthio metabolite from s-triazolo[3,4-a]phthalazine in rats, suggesting that modifications to the triazolo ring could enhance lipophilicity and bioavailability, making it a candidate for further pharmacological exploration .
Chemical Synthesis
Building Block for Synthesis:
In synthetic organic chemistry, this compound can act as a versatile building block for constructing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways that can lead to new pharmaceutical agents or materials with specific properties. The compound's reactivity can be leveraged in designing derivatives with tailored functionalities for specific applications .
Metabolic Studies
Understanding Drug Metabolism:
The investigation of this compound contributes significantly to the field of drug metabolism. By studying its formation from hydralazine and other related compounds, researchers can gain insights into metabolic pathways and the influence of various factors such as liver function and intestinal microflora on drug metabolism. This understanding is vital for predicting drug interactions and optimizing therapeutic regimens .
Case Study 1: Metabolism of Hydralazine
A study published in PubMed described the metabolic pathway of hydralazine leading to the formation of this compound. The research utilized high-resolution mass spectrometry and NMR spectroscopy to confirm the structure of this metabolite and its relevance in understanding hydralazine’s therapeutic effects and side effects .
Case Study 2: Antianxiety Drug Development
In another study focusing on s-triazolo[3,4-a]phthalazine derivatives, researchers explored the synthesis and biological evaluation of new compounds aimed at treating anxiety disorders. The findings indicated that modifications to the triazolo ring could lead to enhanced anxiolytic activity, paving the way for future drug development efforts based on this scaffold .
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
The triazolophthalazine scaffold is common among these compounds, but substituent variations at the 3-position dictate their physicochemical and biological properties:
Metabolic Pathways
- 3-HMTP : Formed in humans via hydroxylation of 3-MTP or direct cyclization of hydralazine intermediates. Its excretion is influenced by microsomal enzyme inhibitors (e.g., piperonyl butoxide) .
- 3-MTP: A major metabolite in rats and humans, synthesized via acetylation and cyclization. Its excretion decreases with phenobarbital pretreatment .
- TP : Generated through oxidative dimerization of hydralazine in rat liver microsomes, independent of NADPH .
Anticancer Activity
- 3-HMTP: No direct anticancer data reported; primarily studied as a metabolite.
- 3-MTP: Noted for cytotoxicity in NCI-H460 and HCT116 cell lines (IC50 ~20–30 µM) .
- 6-Chloro-3-propyl derivatives : Exhibit potent Topo II inhibition (IC50: 0.1–0.38 µM) and VEGFR-2 targeting, comparable to sorafenib .
- Piperazine hybrids : Show IC50 values of 7–23 µM against colon and breast cancer cell lines .
Antimicrobial Activity
- Triazolo-thiadiazoles : Derivatives with 6-chlorophenyl groups inhibit Staphylococcus aureus (MIC: 4–8 µg/mL) .
Receptor Binding
Pharmacokinetic and Toxicological Considerations
Biological Activity
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of triazole derivatives, which are known for their biological activity. The synthesis of this compound has been explored using various methods, including organoiodine(III) mediated synthesis, which has shown to yield derivatives with varying biological potency .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was found to have comparable effectiveness to standard antibiotics such as ampicillin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Comparable |
| Escherichia coli | 100 µg/mL | Comparable |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of triazolo-phthalazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, research highlighted the compound’s effectiveness against non-small-cell lung carcinoma (NSCLC) cells .
Case Studies
- Antimicrobial Efficacy : A comprehensive study demonstrated that this compound derivatives were effective against multidrug-resistant strains. The results indicated that these compounds could serve as potential alternatives in treating resistant infections .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that the compound could significantly reduce cell viability in NSCLC models. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .
Pharmacological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Interaction : The compound may act as an alkylating agent, forming covalent bonds with DNA and leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes critical for microbial survival and proliferation.
Q & A
Basic: What are the primary synthetic routes for 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine?
The compound is typically synthesized via hydrazine derivatives and cyclization reactions. For example, 1-hydrazinophthalazine reacts with carbonyl compounds (e.g., acetic acid) under reflux to form the triazolo-phthalazine core, followed by hydroxymethylation . Catalytic dehydrogenative cyclization of hydrazones derived from aromatic aldehydes and hydrazinophthalazines is another validated route, confirmed by IR and NMR spectral data . Advanced methods employ nano-catalysts like Bi₂O₃ for efficient coupling and substitution reactions .
Basic: How is structural confirmation achieved for triazolo[3,4-a]phthalazine derivatives?
Structural elucidation relies on NMR (e.g., δ10.03 signals for aromatic protons), IR (absence of NH absorptions at 3400–3600 cm⁻¹ confirms cyclization), and X-ray crystallography (planarity with deviations <0.041 Å from the least-squares plane) . Mass spectrometry and elemental analysis validate molecular formulas (e.g., C₁₀H₆N₆ for the parent compound) .
Advanced: How can conflicting bioactivity data for triazolo-phthalazines be resolved?
Some derivatives show no insecticidal/nematicidal activity but exhibit potent anticancer or GABA-A receptor modulation . To resolve contradictions:
- Re-evaluate assay conditions : Bioactivity may depend on substituent positioning (e.g., 3-hydroxymethyl vs. 6-aryl groups) .
- Cross-validate targets : Use molecular docking (e.g., VEGFR-2 binding) and functional assays (e.g., GABA-A α5 inverse agonism) to confirm mechanism-specific activity .
- Control stereoelectronic effects : Planarity and electron-donating groups (e.g., 5-methylisoxazole) critically influence receptor binding .
Advanced: What methodologies optimize triazolo-phthalazine derivatives for VEGFR-2 inhibition?
- Bioisosteric replacement : Substitute 3-hydroxymethyl with hydrophobic groups (e.g., 3-(4-fluorophenyl)) to enhance VEGFR-2 binding affinity (IC₅₀ = 0.1 µM vs. sorafenib IC₅₀ = 0.1 µM) .
- Molecular docking : Use AutoDock or Glide to predict interactions with VEGFR-2’s ATP-binding pocket (e.g., hydrogen bonds with Cys919) .
- ADMET profiling : Calculate logP (<5), polar surface area (<140 Ų), and metabolic stability (CYP3A4 inhibition assays) to prioritize candidates .
Basic: What spectroscopic features distinguish triazolo[3,4-a]phthalazine from its analogs?
- ¹H-NMR : Distinct singlets for aromatic protons (δ8.63–9.00) and methyl groups (δ2.33–2.83) .
- IR : Absence of NH stretches (confirms cyclization) and C=N vibrations at ~1625 cm⁻¹ .
- UV-Vis : Chromophoric shifts (λmax 243–360 nm) indicate electron-withdrawing/donating substituents .
Advanced: How does nanoformulation improve triazolo-phthalazine pharmacokinetics?
Encapsulation in PLGA/PLA nanoparticles (double-emulsion solvent evaporation method) enhances bioavailability:
- Entrapment efficiency : 70–85% using 5–10 mg/mL drug loading .
- Controlled release : pH-dependent hydrolysis of PLGA extends half-life in physiological conditions .
- Targeted delivery : Functionalization with ligands (e.g., folate) improves tumor accumulation .
Advanced: What experimental approaches validate GABA-A α5 subtype selectivity?
- Binding assays : Compare IC₅₀ values for α5 vs. α1/α2/α3 subtypes (e.g., 3-(5-methylisoxazol-3-yl) derivatives show >100× selectivity) .
- Electrophysiology : Measure chloride ion flux in HEK293 cells expressing recombinant GABA-A subtypes .
- In vivo models : Cognitive rescue in rodent scopolamine-induced amnesia confirms α5-mediated effects .
Basic: What are the metabolic pathways of this compound?
As a hydralazine metabolite, it forms via:
- Oxidation : Hydralazine → phthalazone → triazolo-phthalazine core.
- Acetaldehyde adduction : Reaction with endogenous aldehydes yields 3-methyl derivatives (t₁/₂ = 4.5 hr at 37°C) .
- Hydroxylation : Hepatic CYP450 enzymes introduce the 3-hydroxymethyl group .
Advanced: How are bis-triazolophthalazines synthesized, and what are their applications?
- Synthesis : 1,4-dihydrazinophthalazine reacts with cyanogen bromide to form 3,6-diamino derivatives .
- Applications : Symmetrical bis-triazolophthalazines exhibit enhanced π-π stacking for optoelectronic materials .
- Limitations : Steric hindrance from methyl groups reduces solubility, requiring PEGylation for biomedical use .
Advanced: What strategies address low bioavailability in triazolo-phthalazine derivatives?
- Prodrug design : Esterify 3-hydroxymethyl to improve membrane permeability (e.g., acetyl or pivaloyl esters) .
- Salt formation : Hydrochloride salts enhance aqueous solubility (pKa ~2.5–2.9) .
- Co-crystallization : With succinic acid or cyclodextrins to stabilize amorphous phases .
Basic: How are reduction reactions of triazolo-phthalazines characterized?
- LiAlH4 reduction : Selectively saturates the 5,6 double bond, confirmed by NH triplet (δ5.16, J = 9.0 Hz) and methylene doublet (δ4.25) in ¹H-NMR .
- Resistance to catalytic hydrogenation : No reaction with H₂/Pd-C due to aromatic stabilization .
Advanced: What computational tools predict triazolo-phthalazine interactions with biological targets?
- Molecular dynamics (MD) : Simulate binding stability with VEGFR-2 (RMSD <2.0 Å over 100 ns) .
- QSAR models : Correlate Hammett σ values of substituents with IC₅₀ (R² >0.85) .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability (e.g., ΔE = 3.5 eV for 3-hydroxymethyl derivatives) .
Basic: What are the limitations of current synthetic methods for triazolo-phthalazines?
- Low yields : Bis-triazolo derivatives often require harsh conditions (e.g., reflux with triethyl orthoformate) and yield <50% .
- Byproducts : Unreacted hydrazones or formyl derivatives complicate purification .
- Scalability : Nano-catalyzed methods (e.g., Bi₂O₃) improve efficiency but require specialized equipment .
Advanced: How do steric/electronic effects influence triazolo-phthalazine reactivity?
- Steric effects : 3,6-Dimethyl derivatives exhibit hindered alkylation at N1/N2 due to non-coplanar methyl groups .
- Electronic effects : Electron-withdrawing groups (e.g., 6-Cl) increase electrophilicity, enhancing nucleophilic substitution .
- Planarity : Coplanar triazolo-phthalazine systems (dihedral angle <3°) improve π-stacking in crystal lattices .
Basic: What safety considerations apply to handling triazolo-phthalazines?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
